Home > Products > Screening Compounds P80541 > 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea - 54730-71-1

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea

Catalog Number: EVT-2523705
CAS Number: 54730-71-1
Molecular Formula: C14H10ClF3N2O2
Molecular Weight: 330.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, commonly known as TPPU, is a synthetic organic compound widely used in scientific research, particularly in pharmacology and biochemistry. It belongs to the diarylurea class of compounds and acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) []. This enzyme plays a critical role in metabolizing epoxyeicosatrienoic acids (EETs), naturally occurring signaling molecules with various beneficial effects in the cardiovascular system, including vasodilation, anti-inflammatory, and anti-hypertensive properties [].

1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) []

Compound Description: TPPU is a potent soluble epoxide hydrolase (sEH) inhibitor widely used in research to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration. [] Research has extensively investigated its metabolism, identifying four primary metabolites (M1-M4) in rats. [] TPPU demonstrates species-specific metabolism, with variations in metabolite formation observed across different species. []

Relevance: TPPU shares the core diarylurea structure with 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, differing primarily in the substituent at the urea nitrogen. While TPPU possesses a 1-propionylpiperidin-4-yl group, the target compound has a 4-chlorophenyl group. This structural similarity suggests potential overlap in their pharmacological profiles and warrants further investigation. []

1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea []

Compound Description: This compound represents a novel class of conformationally constrained ortho-anilino diaryl ureas developed as potent and orally bioavailable P2Y1 antagonists. [] These antagonists exhibit preclinical antithrombotic efficacy and potentially improved safety profiles compared to P2Y12 antagonists. []

Relevance: Similar to 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, this compound contains a diarylurea core structure with a 4-(trifluoromethoxy)phenyl group on one nitrogen. The key distinction lies in the other substituent, where this compound features a bulky and constrained 2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl group. Investigating the impact of such structural variations on target selectivity and activity can offer valuable insights for drug design. []

1-(2-Chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea []

Compound Description: Classified as a fourth-generation insecticide, this compound exhibits high selectivity, low acute toxicity in mammals, and potent biological activity. []

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) []

Compound Description: Compound 7i demonstrates significant antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines, exceeding the potency of positive controls. [] Mechanistic studies reveal its ability to induce apoptosis in A549 cells in a concentration-dependent manner and arrest the cell cycle at the G1 phase. []

Relevance: Although structurally distinct from 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, compound 7i belongs to the 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea class, highlighting the potential of this scaffold in designing antiproliferative agents. While the target compound focuses on the diarylurea core, investigating the structure-activity relationship of compound 7i can provide insights into the contributions of the pyridinylmethylthiophenyl moiety and guide further modifications for enhanced potency and selectivity. []

1-[4-(trifluoromethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea []

Compound Description: This compound belongs to the benzoylurea class of insecticides, known for their efficacy in pest control. []

Overview

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of urea derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethoxy group, which contribute to its unique properties and potential applications.

Source and Classification

The compound is classified under organic compounds, specifically as an arylurea. It is often synthesized for research purposes and can be found in various chemical databases and suppliers. The Chemical Abstracts Service (CAS) number for this compound is 54730-71-1, indicating its unique identity in chemical literature. The molecular formula is C14H10ClF3N2O2C_{14}H_{10}ClF_3N_2O_2, with a molecular weight of approximately 330.69 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea typically involves several steps:

  1. Preparation of Aryl Isocyanates: Aryl isocyanates are synthesized from aromatic amines through reaction with phosgene or similar reagents.
  2. Formation of Urea Derivatives: The reaction between the prepared aryl isocyanate and the appropriate amine leads to the formation of the urea bond.
  3. Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired urea derivative .

The detailed reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation steps .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea can be represented as follows:

  • Molecular Formula: C14H10ClF3N2O2C_{14}H_{10}ClF_3N_2O_2
  • Molecular Weight: 330.69 g/mol
  • Structural Features:
    • A chlorophenyl group attached to one nitrogen atom.
    • A trifluoromethoxy group attached to the other phenyl ring.

The compound's structure can be depicted using SMILES notation: Oc1ccc(NC(=O)Nc2ccc(Cl)c(c2)C(F)(F)F)cc1 .

Chemical Reactions Analysis

Reactions and Technical Details

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions typical for urea derivatives, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The presence of halogens allows for nucleophilic substitution reactions, which can modify the functional groups on the aromatic rings.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is primarily related to its interaction with biological targets. Compounds in this class often act as inhibitors of specific enzymes or receptors, affecting pathways involved in cell proliferation or apoptosis.

Research indicates that similar urea derivatives can inhibit various kinases or other proteins involved in cancer progression, suggesting potential applications in cancer therapy . The exact mechanism may involve binding to active sites or allosteric sites, leading to altered enzyme activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Additional data includes a high-performance liquid chromatography (HPLC) purity greater than 95%, indicating high quality for research applications .

Applications

Scientific Uses

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is primarily used in:

  • Pharmaceutical Research: As a lead compound in drug discovery efforts targeting cancer treatment.
  • Biochemical Studies: To explore mechanisms of enzyme inhibition or receptor modulation.
  • Analytical Chemistry: As a reference standard in various analytical methods including chromatography.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Introduction to 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea in Medicinal Chemistry

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a symmetrically substituted diaryl urea derivative characterized by the systematic name reflecting its core structural features: a urea bridge (–NH–C(=O)–NH–) linking a 4-chlorophenyl ring and a 4-(trifluoromethoxy)phenyl ring. Its molecular formula is C₁₄H₁₀ClF₃N₂O₂, with a molecular weight of 330.69 g/mol [7]. This compound exemplifies a privileged scaffold in medicinal chemistry due to the urea moiety’s capacity for forming bidentate hydrogen bonds with biological targets—acting as both proton donor (via N–H groups) and acceptor (via carbonyl oxygen)—and the aryl rings’ provision of sites for hydrophobic interactions and steric tuning [4] [6]. The 4-chlorophenyl group contributes electron-withdrawing properties and enhanced lipophilicity, while the 4-(trifluoromethoxy)phenyl group combines steric bulk, metabolic stability, and moderate polarity, influencing membrane permeability and target engagement [4] [7]. Though not yet a clinical agent itself, its structural framework aligns with established pharmacophores in oncology and signal transduction modulation, positioning it as a strategic template for rational drug design.

Role of Diaryl Ureas in Targeted Drug Design

Diaryl ureas represent a cornerstone of molecularly targeted anticancer therapies, primarily due to their dual functionality: the urea core enables precise hydrogen-bonding interactions with kinase ATP-binding sites, while flanking aryl rings permit extensive structure-activity relationship (SAR) optimization for potency, selectivity, and pharmacokinetics. Clinically approved diaryl urea-based kinase inhibitors include Sorafenib (RAF/VEGFR/PDGFR inhibitor), Regorafenib (multikinase inhibitor), and Tivozanib (VEGFR inhibitor) [4] [6]. These agents validate the scaffold’s utility in disrupting oncogenic signaling pathways, particularly angiogenesis and proliferation cascades driven by receptor tyrosine kinases (RTKs) and serine/threonine kinases.

Table 1: Clinically Approved Diaryl Urea-Based Anticancer Drugs and Key Targets

Drug NamePrimary TargetsIndicationsStructural Features
SorafenibVEGFR-2/3, PDGFR-β, BRAF, CRAFHepatocellular, renal carcinoma4-Chloro-3-(trifluoromethyl)phenyl urea
RegorafenibVEGFR-1/2/3, TIE2, KIT, RETColorectal cancer, GIST4-Fluorophenyl-3-(trifluoromethyl)phenyl urea
TivozanibVEGFR-1/2/3Renal cell carcinomaQuinoline urea derivative

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea embodies critical pharmacophoric elements observed in these drugs:

  • Hydrogen Bonding Network: The urea carbonyl oxygen can accept hydrogen bonds from kinase hinge-region residues (e.g., Cys672 in VEGFR-2), while one or both N–H groups donate bonds to catalytic residues (e.g., Glu883 in BRAF) or backbone carbonyls, anchoring the inhibitor in the ATP-binding cleft [1] [4].
  • Aryl Ring Contributions:
  • The 4-chlorophenyl group mimics steric and electronic features of Sorafenib’s chloro-trifluoromethylphenyl group, enhancing hydrophobic packing in subsites sensitive to halogens (e.g., the "gatekeeper" region adjacent to the kinase hinge) [1] [6].
  • The trifluoromethoxy (–OCF₃) group provides a metabolically stable, sterically bulky substituent with balanced lipophilicity (π ≈ 1.04), improving cell penetration over smaller alkoxy groups while resisting oxidative degradation by cytochrome P450 enzymes [4] [7].

Figure 1: Hydrogen-Bonding Interactions of Diaryl Ureas with Kinase TargetsUrea carbonyl → H-bond acceptor for kinase hinge NH (e.g., BRAF Cys532)Urea NH (proximal to aryl A) → H-bond donor to catalytic residue (e.g., BRAF Glu501)Urea NH (proximal to aryl B) → H-bond donor to backbone carbonyl/water network

Recent research underscores the scaffold’s versatility beyond oncology. For example, diaryl ureas serve as negative allosteric modulators (NAMs) of G protein-coupled receptors (GPCRs), such as cannabinoid receptor 1, where the urea bridges aryl heads to alkyl/arylalkyl tails, enabling modulation of receptor conformations distinct from orthosteric sites [2] [10]. In these applications, electron-withdrawing groups (e.g., chlorine, trifluoromethoxy) fine-tune compound affinity by stabilizing bioactive conformations or altering π-stacking with aromatic receptor residues.

Structural Hybridization Strategies for GPCR and Kinase Modulation

Structural hybridization—the fusion of pharmacophoric elements from distinct bioactive scaffolds—has been strategically employed to optimize 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea derivatives for dual kinase/GPCR targeting or enhanced selectivity. Key hybridization approaches include:

  • Pyridyl/Pyrimidine Integration for Kinase Selectivity:Incorporating nitrogen-rich heterocycles adjacent to the urea core augments affinity for kinases by mimicking purine interactions. For instance:
  • Hybrids like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (e.g., 7u from [1]) exhibit potent BRAF inhibition (IC₅₀ = 2.39 μM for A549 cells) by enabling additional H-bonds between the pyridyl nitrogen and kinase residues (e.g., Thr529 in BRAF) [1]. Molecular docking confirms that such derivatives occupy the hydrophobic region I/II of BRAF’s DFG-out conformation similarly to Sorafenib [1].
  • Replacing the 4-(trifluoromethoxy)phenyl with 4-[(pyridin-2-ylmethyl)thio]phenyl (as in 7i from [4]) enhances VEGFR-2/TOPK inhibition (IC₅₀ = 1.53 μM for A549), where the thiomethyl linker increases flexibility and the pyridine nitrogen coordinates active-site water molecules [4].
  • Piperazine/Phenethyl Hybrids for GPCR Allostery:For GPCR targets like TRPV1 or CB1, appending flexible basic amines to the diaryl urea core enables allosteric modulation:
  • In TRPV1 antagonists (e.g., BCTC derivatives), the urea links 4-tert-butylphenyl to 3-chloropyridinyl via a piperazine spacer. This allows the protonated piperazine to form salt bridges with Glu570 or other acidic residues in the channel’s intracellular domain [10]. Hybrids like compound 30 (4,6-dimethylpyridinyl-piperazine urea) exhibit selective antagonism of capsaicin-induced TRPV1 activation while avoiding proton-sensitivity, reducing hyperthermia risk [10].
  • For CB1 NAMs, 3-(4-chlorophenyl)-1-(phenethyl)ureas (e.g., RTICBM-189) position the chlorophenyl urea moiety in the allosteric site, where meta-substitutions (e.g., Cl, F) on the phenethyl ring boost affinity by filling a hydrophobic subpocket near transmembrane helices 2/3 [2].

Table 2: Hybrid Urea Derivatives and Their Target-Specific Enhancements

Hybrid StructureBiological TargetKey Enhancement MechanismActivity
1-(4-ClPh)-3-{4-[(3-Me-4-OCF₃Py)CH₂O]Ph}urea [1]BRAF/VEGFR-2Pyridyl N H-bond to Thr529; trifluoroethoxy fills hydrophobic cleftIC₅₀ = 2.39 μM (A549)
1-(3,4-diClPh)-3-{4-[(Py)CH₂S]Ph}urea [4]TOPK/VEGFR-2Thiomethyl linker flexibility; pyridine-water networkIC₅₀ = 1.11 μM (HCT-116)
1-(4-tBuPh)-3-(4,6-diMePy-piperazinyl)urea [10]TRPV1Piperazine-Glu570 salt bridge; dimethylpyridine avoids proton sensingCAP IC₅₀ = 65 nM
1-(3-Cl-PhEthyl)-3-(4-ClPh)urea [2]CB1 (allosteric)meta-Chloro fits TM2/3 subpocket; enhanced brain penetrationCalcium mobilization pIC₅₀ = 7.2
  • Computational Validation of Hybrid Designs:Molecular dynamics simulations of 1-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea derivatives reveal:
  • Kinase Binding: The trifluoromethoxy group stabilizes the urea conformation via intramolecular dispersion forces, orienting the chlorine atom toward a hydrophobic subpocket (e.g., Leu514 in VEGFR-2) [4].
  • GPCR Binding: In TRPV1, the trifluoromethoxy group’s size (~4.5 Å) and dipole moment (1.3 D) permit optimal burial in the van der Waals surface formed by Leu515, Met518, and Ile573, while avoiding steric clashes in narrower allosteric sites like CB1 [10].

Synthetic routes to these hybrids typically involve:

  • Pd/C-catalyzed hydrogenation of nitro intermediates to anilines, followed by urea coupling with aryl isocyanates [1] [4].
  • Nucleophilic displacement of chloromethyl heterocycles with thiophenols or phenols to install flexible linkers before urea formation [4] [8].

These strategies highlight how strategic modifications to the diaryl urea template—leveraging halogenation, heterocycle integration, and linker optimization—enable precise targeting of divergent protein families critical in cancer and neurological disorders. Future directions include covalent warhead incorporation (e.g., acrylamides for cysteine targeting) and bifunctional hybrids engaging both orthosteric and allosteric sites simultaneously.

Properties

CAS Number

54730-71-1

Product Name

1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea

IUPAC Name

1-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea

Molecular Formula

C14H10ClF3N2O2

Molecular Weight

330.69

InChI

InChI=1S/C14H10ClF3N2O2/c15-9-1-3-10(4-2-9)19-13(21)20-11-5-7-12(8-6-11)22-14(16,17)18/h1-8H,(H2,19,20,21)

InChI Key

ABBLDJYIOUVXKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.